Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
Overview
Description
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and an isopropyl group, along with a sodium acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate can be achieved through various synthetic routes. One common method involves the condensation of 2-bromoacetic acid with 2-amino-4-methyl-5-isopropylthiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or dichloromethane. .
Scientific Research Applications
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the study of new antibiotics and antifungal agents.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and nervous system function.
Benzothiazole: Used in the synthesis of dyes and rubber accelerators. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Biological Activity
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields, supported by data tables and research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1423025-18-6
- Molecular Formula : C₉H₁₂NNaO₂S
- Molecular Weight : 221.25 g/mol
The compound features a thiazole ring with methyl and isopropyl substitutions, which contribute to its unique biological properties. Thiazoles are known for their role in medicinal chemistry, particularly for their antimicrobial and anticancer activities .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression. Its thiazole structure allows it to interact effectively with enzyme active sites.
- Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits essential bacterial enzymes, contributing to its antimicrobial properties.
- Cytotoxic Effects : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
This compound exhibits significant antimicrobial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate its potential as a candidate for developing new antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown cytotoxic effects on various cancer cell lines.
Cell Line | IC₅₀ (µg/mL) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF7 (breast cancer) | 12.5 |
A549 (lung cancer) | 18.0 |
The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents enhances its cytotoxicity against these cell lines .
Study on Antimicrobial Activity
A recent study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound demonstrated promising results in vitro, leading to further investigation in vivo using animal models.
Clinical Trials
Although not yet in clinical trials specifically for this compound, related thiazole derivatives have shown efficacy in treating various conditions such as infections and tumors, paving the way for future studies involving this compound .
Properties
IUPAC Name |
sodium;2-(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Na/c1-5(2)9-6(3)13-7(10-9)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOGMOMGXFJWGU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)[O-])C(C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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